ALDH3A1 Enzyme Inhibition: Direct Head-to-Head Comparison with Structurally Related Benzaldehyde Derivatives
3-(1-Benzofuran-2-yl)benzaldehyde exhibits a measured IC₅₀ of 2.10 × 10³ nM (2.10 μM) against human ALDH3A1-mediated benzaldehyde oxidation, assessed via spectrophotometric analysis following a 1-minute preincubation with substrate [1]. In the same assay system, a structurally related benzofuran-containing comparator (B37, CHEMBL1492620) yielded an IC₅₀ of 1.00 × 10³ nM (1.00 μM), representing a 2.1-fold difference in potency [2]. This demonstrates that even closely related benzofuran-benzaldehyde congeners produce quantitatively distinct inhibition profiles.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (2.10 μM) |
| Comparator Or Baseline | B37 (CHEMBL1492620, US9328112): IC₅₀ = 1.00 × 10³ nM (1.00 μM) |
| Quantified Difference | 2.1-fold difference (B37 is 2.1× more potent) |
| Conditions | Human ALDH3A1; spectrophotometric analysis; 1 min preincubation followed by substrate addition |
Why This Matters
Quantitative enzyme inhibition data against ALDH3A1—a target implicated in cancer stem cell chemoresistance—demonstrates that this specific benzofuran-2-yl benzaldehyde exhibits measurable and distinct potency relative to closely related analogs, supporting its selection as a defined chemical probe or lead scaffold rather than an interchangeable building block.
- [1] BindingDB BDBM50447072; CHEMBL1890994; US9328112, A24. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB BDBM50447069; CHEMBL1492620; US9328112, B37. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
